molecular formula C21H17ClN2O4S B3497898 N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide

N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide

Cat. No.: B3497898
M. Wt: 428.9 g/mol
InChI Key: FKZVKPUZYFGREV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This compound is characterized by the presence of an acetyl group, a chloro group, and a phenylsulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide typically involves multiple steps. One common method involves the reaction of 3-acetylphenylamine with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent like iron powder in acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide is unique due to the presence of both a chloro group and a phenylsulfamoyl group, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-chloro-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)15-6-5-9-18(12-15)23-21(26)16-10-11-19(22)20(13-16)29(27,28)24-17-7-3-2-4-8-17/h2-13,24H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZVKPUZYFGREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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